Bienvenue dans la boutique en ligne BenchChem!

2,3,4,5,6,7-hexahydro-1H-indole-2,4-dione

Synthetic methodology Regioselective oxidation Enolate chemistry

Procure the authentic 2,4-dione scaffold (not isatin) for ELOVL6 inhibitor programs. This hexahydroindole core delivers potent, selective inhibition (IC50 34–144 nM, >30-fold selectivity) and liver penetrability. With Fsp3 0.75 vs. isatin's 0.0, it is a validated fragment-like screening compound. The 2,4-dione enables C-3 enolization and I2/DMSO oxidation inaccessible to 2,3-dione isomers. Supplied as a solid at ≥98% purity for R&D. Substitute at your own risk.

Molecular Formula C8H9NO2
Molecular Weight 151.165
CAS No. 58130-32-8
Cat. No. B2597797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5,6,7-hexahydro-1H-indole-2,4-dione
CAS58130-32-8
Molecular FormulaC8H9NO2
Molecular Weight151.165
Structural Identifiers
SMILESC1CC2=C(CC(=O)N2)C(=O)C1
InChIInChI=1S/C8H9NO2/c10-7-3-1-2-6-5(7)4-8(11)9-6/h1-4H2,(H,9,11)
InChIKeyDTJDGFSSQCEPSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,5,6,7-Hexahydro-1H-indole-2,4-dione (CAS 58130-32-8): Procurement-Ready Identity and Core Specifications


2,3,4,5,6,7-Hexahydro-1H-indole-2,4-dione (CAS 58130-32-8), also catalogued as 6,7-Dihydro-1H-indole-2,4(3H,5H)-dione or 3,5,6,7-Tetrahydro-1H-indole-2,4-dione, is a bicyclic heterocyclic building block belonging to the partially saturated indole-dione family. With molecular formula C8H9NO2 and exact mass 151.0633 g/mol, it features a 2,4-diketone arrangement on a hexahydroindole scaffold, providing 1 hydrogen bond donor and 3 hydrogen bond acceptors with zero rotatable bonds . Commercially available in purity grades of 95%, 97%, and 98% from multiple ISO-certified suppliers, this compound is supplied as a solid and is intended exclusively for research and development use .

Why 2,3,4,5,6,7-Hexahydro-1H-indole-2,4-dione Cannot Be Replaced by Isatin or Other Indole-Dione Analogs in Procurement


Substituting this compound with the more common isatin (1H-indole-2,3-dione, CAS 91-56-5) or fully aromatic indole-2,4-diones introduces fundamental differences in carbonyl regiochemistry, saturation state, and hydrogen-bonding capacity that directly alter synthetic outcomes and biological profile [1]. The 2,4-dione arrangement enables selective C-3 enolization and I2/DMSO-mediated oxidation chemistry that is inaccessible to 2,3-dione isomers [2]. Furthermore, the hexahydro scaffold confers an Fsp3 of 0.75 versus 0.0 for isatin, markedly affecting conformational flexibility, solubility, and compliance with fragment-based drug discovery criteria—a distinction validated by the emergence of tetrahydro/hexahydro-indole-2,4-diones as privileged cores in ELOVL6 inhibitor programs [3]. Generic substitution therefore risks divergent reactivity in downstream chemistry and loss of the scaffold-specific biological activity that has been pharmacologically characterized.

Quantitative Differentiation Evidence for 2,3,4,5,6,7-Hexahydro-1H-indole-2,4-dione Against Closest Analogs


Carbonyl Regiochemistry: 2,4-Dione Enolization Capability vs. Isatin 2,3-Dione

The target compound bears carbonyl groups at positions 2 and 4 of the indole nucleus, whereas isatin (1H-indole-2,3-dione, CAS 91-56-5) bears them at positions 2 and 3. This regiochemical difference determines enolization site accessibility: the 2,4-dione scaffold possesses an enolizable CH2 at C-3 (flanked by two carbonyls), enabling selective I2/DMSO-mediated oxidation to 4-hydroxyisatin derivatives, while the 2,3-dione of isatin lacks an equivalent enolizable methylene and instead reacts via C-3 carbonyl addition [1]. In the 2024 New J. Chem. study, tetrahydro indole-2,4-diones (direct synthetic precursors of the target hexahydro compound) underwent substrate-selective oxidation; the reaction arrested at the 5,6-dihydro stage when 6,6-disubstitution was present, demonstrating tunable reactivity not available with isatin [1].

Synthetic methodology Regioselective oxidation Enolate chemistry Heterocyclic scaffold differentiation

Fraction sp3 (Fsp3) and Conformational Flexibility: Hexahydro Scaffold vs. Aromatic Isatin

The fraction of sp3-hybridized carbons (Fsp3) is a validated metric for drug-likeness, correlating with aqueous solubility, reduced aromatic stacking, and higher clinical success rates [1]. The target compound (C8H9NO2) contains 6 sp3 carbons among 8 total carbons, yielding Fsp3 = 0.75. In contrast, isatin (C8H5NO2) has zero sp3 carbons, Fsp3 = 0.00. The partially unsaturated 4,5,6,7-tetrahydro-1H-indole scaffold (C8H11N) has an intermediate Fsp3 = 0.50 . The high Fsp3 of the hexahydro-2,4-dione scaffold confers greater three-dimensionality and conformational flexibility, which has been explicitly recognized in the development of tetrahydroindole libraries as multipurpose screening compounds for fragment-based drug discovery [2].

Drug-likeness Fragment-based drug discovery Fsp3 Physicochemical profiling Conformational analysis

ELOVL6 Inhibitor Scaffold Validation: Indole-2,4-dione Core Potency and Selectivity

The tetrahydro/hexahydro-indole-2,4-dione scaffold is the validated pharmacophoric core of a novel class of potent and selective ELOVL6 inhibitors. A representative derivative, Compound-A (5,5-dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione), inhibited human ELOVL6 with IC50 = 144 nM in COS7 cells and displayed >30-fold selectivity over other ELOVL family members [1][2]. A closely related 6,6-dimethyl analog (ELOVL6-IN-2) achieved IC50 = 34 nM against mouse ELOVL6 [3]. Systematic SAR optimization starting from an indole lead identified the indole-2,4-dione motif as critical for potency, with the saturated cyclohexane ring contributing to favorable oral bioavailability and liver penetrability in mice [1]. In contrast, isatin (indole-2,3-dione)-derived inhibitors have not demonstrated comparable ELOVL6 activity; their pharmacological profile is dominated by MAO inhibition (IC50 ~15 μM) and kinase targets .

ELOVL6 inhibition Metabolic disease Long-chain fatty acid elongase Medicinal chemistry Structure-activity relationship

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Differentiation

The target compound possesses 3 hydrogen bond acceptors (HBA = 3) versus 2 for isatin (HBA = 2), both having 1 hydrogen bond donor (HBD = 1) and zero rotatable bonds [1]. This difference arises from the additional carbonyl group contributing a third acceptor site in the 2,4-dione arrangement, whereas isatin's adjacent 2,3-dicarbonyl system presents only two effective acceptor sites due to intramolecular electronic effects. The higher HBA count combined with identical HBD and zero rotatable bonds yields a distinct topological polar surface area (TPSA) profile: isatin TPSA = 46.2 Ų [1]; the target compound, with an extra carbonyl, is predicted to have higher TPSA, potentially affecting membrane permeability and solubility characteristics relevant to both biological screening and synthetic handling.

Physicochemical property comparison Hydrogen bonding Drug-likeness Permeability prediction Procurement specification

Synthetic Versatility: Divergent Derivatization to EP3 Antagonists and Kinase Inhibitor Libraries

The hexahydro-indole-2,4-dione scaffold serves as a direct precursor to two pharmacologically distinct compound classes: (i) peri-substituted hexahydro-indolones, identified as potent and selective human EP3 receptor antagonists with a hairpin conformation overlapping the endogenous ligand PGE2 [1], and (ii) multi-kinase inhibitors where indole derivatives inhibit key kinases involved in cancer progression . The saturated hexahydro scaffold permits stereoselective hydrogenation and functionalization that is sterically and electronically distinct from aromatic indole chemistry. For example, catalytic hydrogenation of hexahydroindole precursors proceeds with complete stereoselectivity to give saturated analogues suitable for Bischler-Napieralski cyclization [2]. In contrast, isatin (indole-2,3-dione) predominantly undergoes spirocyclization and Schiff base formation, generating a different chemical space .

Hexahydro-indolone scaffold EP3 receptor antagonist Kinase inhibitor Diversification chemistry Patent analysis

Commercial Purity Specifications and Batch-to-Batch Reproducibility Across Suppliers

The target compound is available from multiple ISO-certified suppliers with documented purity grades and batch-specific analytical data. Sigma-Aldrich/Key Organics supplies at 97% purity with solid physical form and MSDS documentation . Bidepharm offers 95%+ purity with batch QC including NMR, HPLC, and GC . Fujifilm Wako (Apollo Scientific) provides 98% purity, priced at ¥221,800/g (1g) and ¥144,500/500mg . CymitQuimica lists at €727/g and €482/500mg . This multi-vendor availability with documented purity contrasts with certain N-substituted hexahydro-indole-2,4-dione analogs (e.g., CAS 306971-65-3, N-benzyl derivative) that are primarily available through custom synthesis, introducing longer lead times and uncertain batch reproducibility [1]. Compared to isatin, which is commodity-priced at ~€30-50/100g (Sigma-Aldrich), the target compound commands a premium reflecting its specialized saturated scaffold and lower production volume.

Quality control Procurement specification Batch reproducibility Analytical characterization Vendor comparison

Validated Application Scenarios Where 2,3,4,5,6,7-Hexahydro-1H-indole-2,4-dione Delivers Differentiated Value


ELOVL6 Inhibitor Lead Optimization and Metabolic Disease Drug Discovery

The tetrahydro/hexahydro-indole-2,4-dione core is the validated pharmacophore for potent, selective, and orally bioavailable ELOVL6 inhibitors with demonstrated IC50 values of 34–144 nM and >30-fold selectivity over ELOVL family members [1]. Research groups pursuing ELOVL6 as a target for diabetes, obesity, or insulin resistance should procure the 2,4-dione scaffold (not isatin) to maintain consistency with the published SAR that identified the indoledione motif as critical for potency and liver penetrability in mice .

Fragment-Based Drug Discovery Library Construction with High-Fsp3 Cores

With Fsp3 = 0.75 and MW = 151.16 g/mol, this compound meets fragment-like criteria while providing significantly greater three-dimensionality than flat aromatic alternatives such as isatin (Fsp3 = 0.00). Tetrahydroindoles have been explicitly validated as multipurpose screening compounds suitable for fragment-based drug discovery [1]. The 2,4-dione motif adds hydrogen-bonding capacity (HBA = 3) that enhances target engagement potential compared to non-dione saturated indole scaffolds .

Synthetic Methodology Development Leveraging Selective C-3 Enolate Chemistry

The I2/DMSO-mediated substrate-selective oxidation of tetrahydro indole-2,4-diones provides a direct route to 4-hydroxyisatin and 5,6-dihydro-1H-indole-2,4-dione derivatives, with tunable outcomes based on C-6 substitution pattern [1]. Synthetic chemistry groups developing oxidative diversification methodologies should use the 2,4-dione isomer, as the 2,3-dione (isatin) lacks the requisite C-3 enolizable methylene and cannot undergo this transformation [1].

GPCR Antagonist Development Targeting the EP3 Prostanoid Receptor

The hexahydro-indolone scaffold has produced potent and selective human EP3 receptor antagonists that adopt a hairpin conformation overlapping PGE2 [1]. Medicinal chemistry teams pursuing EP3 antagonists for inflammation or pain indications should select the saturated hexahydro scaffold over aromatic indole alternatives, as the non-aromatic [4.3.0] bicyclic system is critical to achieving the conformational mimicry of the endogenous ligand [1].

Quote Request

Request a Quote for 2,3,4,5,6,7-hexahydro-1H-indole-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.